Multi-Target Inhibition of Enkephalin-Degrading Enzymes vs. Single-Target Agents
Spinorphin TFA is distinguished from other enkephalinase inhibitors by its multi-target inhibition profile. The original isolation study quantified its inhibitory activity against four distinct enkephalin-degrading enzymes purified from monkey brain: aminopeptidase, dipeptidyl aminopeptidase III, angiotensin-converting enzyme (ACE), and enkephalinase [1]. This broad-spectrum inhibition is a key differentiator from more selective agents like thiorphan (primarily NEP) or bestatin (APN). The IC50 values for each enzyme are provided below [1].
| Evidence Dimension | Inhibition of Enkephalin-Degrading Enzymes (IC50) |
|---|---|
| Target Compound Data | Aminopeptidase: 3.3 µg/mL; Dipeptidyl aminopeptidase III: 1.4 µg/mL; ACE: 2.4 µg/mL; Enkephalinase: 10 µg/mL |
| Comparator Or Baseline | N/A (No direct comparator in same study; class-level baseline is established for single-target inhibitors like thiorphan or bestatin, which do not inhibit this range of enzymes) |
| Quantified Difference | N/A (Qualitative difference: spinorphin is a multi-target inhibitor, while comparators are typically selective for a single enzyme.) |
| Conditions | In vitro assay using enzymes purified from monkey brain [1] |
Why This Matters
The unique multi-target inhibition profile provides a distinct research tool for studying the complex interplay of enkephalin metabolism, unlike single-target inhibitors which offer a more narrow window into the system.
- [1] Nishimura, K., & Hazato, T. (1993). Isolation and identification of an endogenous inhibitor of enkephalin-degrading enzymes from bovine spinal cord. Biochemical and Biophysical Research Communications, 194(2), 713–719. View Source
